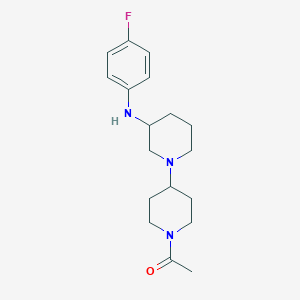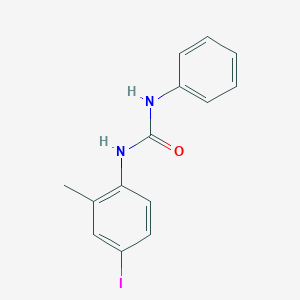![molecular formula C18H24N2O3S B6053959 N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide](/img/structure/B6053959.png)
N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide, also known as A-438079, is a selective antagonist for the P2X7 receptor. This receptor is a type of purinergic receptor that is activated by ATP (adenosine triphosphate) and is involved in various physiological processes, including inflammation, pain, and immune response. The discovery of A-438079 has provided insights into the role of P2X7 receptors in these processes and has potential applications in scientific research.
作用机制
N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide works by selectively blocking the P2X7 receptor, which is involved in the release of pro-inflammatory cytokines and other signaling molecules. By blocking this receptor, N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide can reduce inflammation, pain, and other physiological responses associated with P2X7 receptor activation.
Biochemical and physiological effects:
N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide has been shown to have various biochemical and physiological effects, including reducing inflammation and pain, as well as modulating immune response and neurodegenerative diseases. N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide has also been shown to inhibit the growth of cancer cells and tumors in various animal models.
实验室实验的优点和局限性
The advantages of using N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide in lab experiments include its selectivity for the P2X7 receptor, which allows for more specific investigation of the role of this receptor in different physiological processes. However, the limitations of using N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide include its potential off-target effects and the need for further investigation into its safety and efficacy in different experimental models.
未来方向
There are several future directions for the use of N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide in scientific research. One potential direction is the investigation of the effects of P2X7 receptor antagonists on neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the development of more selective and potent P2X7 receptor antagonists for use in clinical trials. Additionally, the use of N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide in combination with other drugs or therapies may provide new insights into the role of P2X7 receptors in different physiological processes.
合成方法
The synthesis of N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide involves several steps, including the reaction of 4-nitrobenzenesulfonyl chloride with 2-adamantylamine to form N-(2-adamantyl)-4-nitrobenzenesulfonamide. This compound is then reduced to N-(2-adamantyl)-4-aminobenzenesulfonamide, which is then reacted with acetic anhydride to form N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide. The synthesis of N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide has been described in various scientific publications.
科学研究应用
N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide has been used in various scientific research studies to investigate the role of P2X7 receptors in different physiological processes. For example, N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide has been used to study the involvement of P2X7 receptors in pain and inflammation, as well as in immune response and neurodegenerative diseases. N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide has also been used in studies investigating the effects of P2X7 receptor antagonists on cancer cells and tumor growth.
属性
IUPAC Name |
N-[4-(2-adamantylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-11(21)19-16-2-4-17(5-3-16)24(22,23)20-18-14-7-12-6-13(9-14)10-15(18)8-12/h2-5,12-15,18,20H,6-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSPAWFIHDLIDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-benzyl-4-(3-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6053895.png)

![ethyl (5-bromo-2-ethoxy-4-{[2-(1-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B6053901.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-1-naphthylacetamide](/img/structure/B6053906.png)
![5-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B6053910.png)

![3-[2-(1-azepanyl)-2-oxoethyl]-4-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinone](/img/structure/B6053924.png)
![N-(2-methylphenyl)-N'-(1-{1-[2-(2-oxo-1-pyrrolidinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B6053925.png)
![6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B6053938.png)
![3-(1,3-benzodioxol-5-yl)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6053950.png)
![8-bromo-N-[2-(4-morpholinyl)ethyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6053957.png)
![N~1~-(2,3-dichlorophenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B6053967.png)
![2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B6053980.png)